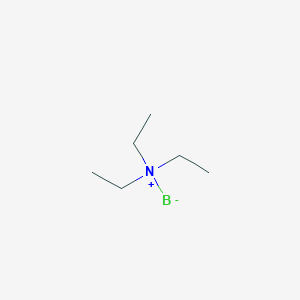
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzof
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzof is a complex polymeric compound. Polymers of this nature are typically used in various industrial applications due to their unique chemical and physical properties. These polymers are often synthesized to achieve specific characteristics such as enhanced durability, flexibility, or resistance to environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polycondensation reaction between hexanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and hexahydro-1,3-isobenzof. The reaction typically occurs under high-temperature conditions with the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
In an industrial setting, the production of this polymer is carried out in large-scale reactors. The reactants are mixed in precise ratios and subjected to controlled heating and stirring. The polymerization process is monitored to ensure consistent quality and performance of the final product. Post-polymerization, the polymer may undergo additional processing such as extrusion, molding, or coating, depending on its intended application.
Analyse Chemischer Reaktionen
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can modify the polymer’s functional groups.
Substitution: Certain functional groups within the polymer can be substituted with other chemical groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the polymer chain.
Wissenschaftliche Forschungsanwendungen
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Wirkmechanismus
The mechanism by which this polymer exerts its effects depends on its specific application. In drug delivery systems, for example, the polymer may interact with biological membranes to facilitate the controlled release of therapeutic agents. The molecular targets and pathways involved can vary widely, but typically involve interactions with cellular components and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar applications in packaging and textiles.
Polybutylene terephthalate (PBT): Known for its excellent mechanical properties and resistance to chemicals.
Polycarbonate (PC): Noted for its high impact resistance and optical clarity.
Uniqueness
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzof is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced flexibility, thermal stability, and chemical resistance. These characteristics make it suitable for specialized applications where other polymers may not perform as effectively.
Eigenschaften
CAS-Nummer |
129811-22-9 |
|---|---|
Molekularformel |
C28H50O10 |
Molekulargewicht |
546.7 g/mol |
IUPAC-Name |
7a-(2-ethylhexyl)-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C16H26O3.C6H10O4.C6H14O3/c1-3-5-8-12(4-2)11-16-10-7-6-9-13(16)14(17)19-15(16)18;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h12-13H,3-11H2,1-2H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
InChI-Schlüssel |
VNWRMAFYWGHXIL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC12CCCCC1C(=O)OC2=O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
Kanonische SMILES |
CCCCC(CC)CC12CCCCC1C(=O)OC2=O.CCC(CO)(CO)CO.C(CCC(=O)O)CC(=O)O |
Synonyme |
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexahydro-1,3-isobenzofurandione, 2-ethylhexanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












